

Confirming On-Target Activity of (R)-UT-155: A Comparative Guide

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Compound of Interest

Compound Name: (R)-UT-155

Cat. No.: B10800621

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(R)-UT-155 is a novel selective androgen receptor (AR) degrader that offers a distinct mechanism of action compared to traditional AR antagonists. This guide provides a comparative analysis of **(R)-UT-155**'s on-target activity against other AR inhibitors, supported by experimental data and detailed protocols.

Executive Summary

(R)-UT-155 demonstrates a unique on-target activity by selectively binding to the N-terminal domain (NTD) of the androgen receptor, specifically the activation function-1 (AF-1) region. This interaction leads to the degradation of both full-length AR and its splice variants, a key advantage over conventional antagonists that target the ligand-binding domain (LBD). Experimental evidence indicates that the racemic mixture, UT-155, exhibits greater potency in inhibiting AR transactivation and downstream gene expression than the widely used antiandrogen, enzalutamide.

Comparison of (R)-UT-155 with Alternative AR Inhibitors

The on-target activity of **(R)-UT-155** is best understood in comparison to other AR-targeting compounds like enzalutamide and bicalutamide. While all three modulate AR signaling, their mechanisms and efficacy differ significantly.

Parameter	(R)-UT-155	UT-155 (racemic)	Enzalutamide	Bicalutamide
Binding Domain	AR AF-1 (N-Terminal Domain)[1]	AR AF-1 and LBD[1]	AR LBD[2]	AR LBD
Binding Affinity (K _i) for AR-LBD	Does not bind[3][4]	267 nM[1][5][6]	>1000 nM[1]	Not specified
AR Transactivation Inhibition (IC ₅₀)	Data not available	0.085 μM (in HEK293 cells)[5]	6-10 fold less potent than UT-155[5][6]	Less potent than enzalutamide
Effect on AR Protein Levels	Induces degradation[1][7]	Induces degradation[1][7]	No degradation[2]	No degradation
Effect on AR Splice Variants (e.g., AR-V7)	Induces degradation[7]	Induces degradation[7]	Ineffective[1]	Ineffective
Inhibition of AR Target Genes (PSA, FKBP5)	More potent than enzalutamide[1]	5-10 fold more potent than enzalutamide[5][6]	Less potent than UT-155[5][6]	Less potent than enzalutamide

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating findings. Below are protocols for key experiments used to characterize the on-target activity of **(R)-UT-155**.

Androgen Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the ability of a compound to bind to the AR LBD by competing with a radiolabeled ligand.

Materials:

- Purified GST-tagged human AR-LBD protein
- ^3H -mibolerone (radioligand)
- Test compounds (**(R)-UT-155**, enzalutamide, etc.)
- Assay buffer (e.g., TEG buffer with protease inhibitors)
- Scintillation cocktail and counter

Procedure:

- Prepare serial dilutions of the test compounds.
- In a multi-well plate, incubate the purified AR-LBD protein with a fixed concentration of ^3H -mibolerone and varying concentrations of the test compound.
- Allow the binding reaction to reach equilibrium (e.g., incubate overnight at 4°C).
- Separate the protein-bound radioligand from the unbound radioligand (e.g., using a filter-binding assay or size-exclusion chromatography).
- Quantify the amount of bound radioactivity using a scintillation counter.
- Calculate the K_i value for each compound by analyzing the competition binding curves.

Androgen Receptor Degradation Assay (Western Blot)

This assay visualizes and quantifies the reduction in AR protein levels following treatment with a test compound.

Materials:

- Prostate cancer cell lines (e.g., LNCaP, 22RV1)

- Cell culture medium and supplements
- Test compounds ((**R**)-**UT-155**, enzalutamide) and vehicle control (e.g., DMSO)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibody against AR (e.g., AR-N20)
- Primary antibody against a loading control (e.g., actin or GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

Procedure:

- Seed prostate cancer cells in multi-well plates and allow them to adhere.
- Treat the cells with various concentrations of the test compounds or vehicle for a specified duration (e.g., 24 hours).
- Lyse the cells and quantify the total protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary anti-AR antibody, followed by the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Strip and re-probe the membrane with an antibody against a loading control to normalize for protein loading.
- Quantify the band intensities to determine the extent of AR degradation.

AR Transactivation Reporter Assay

This assay measures the ability of a compound to inhibit AR-mediated gene transcription.

Materials:

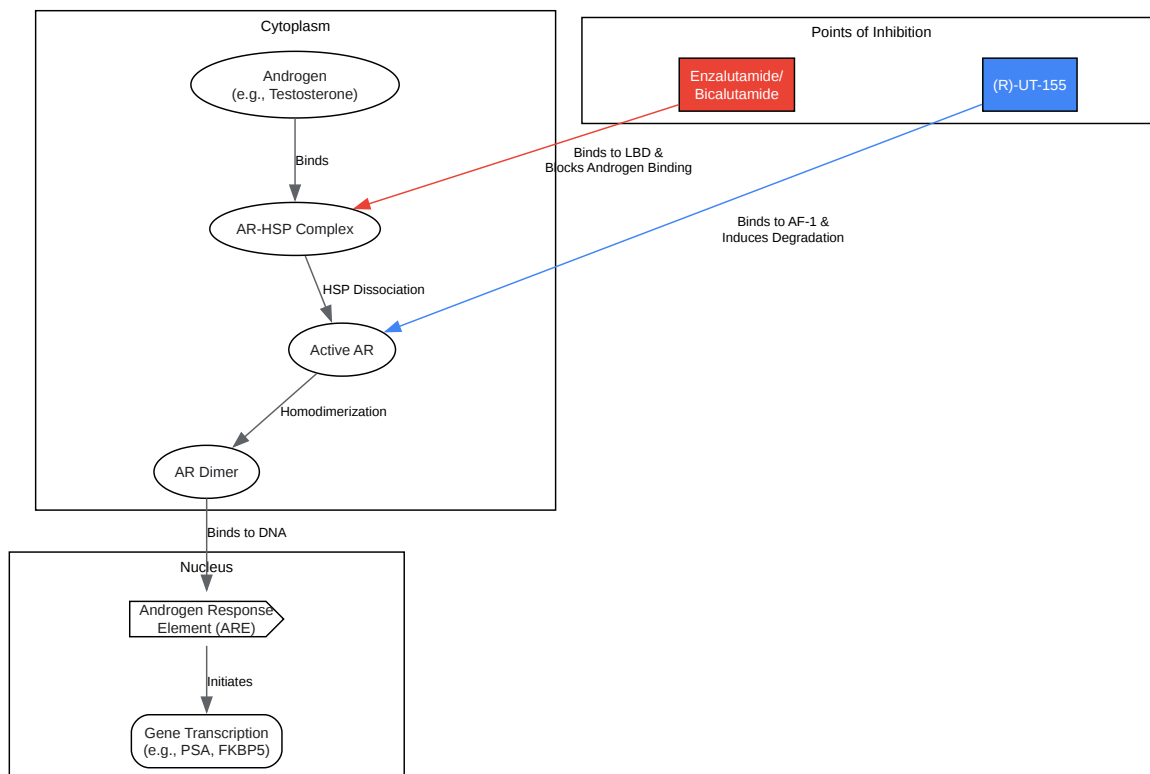
- HEK-293 cells (or other suitable cell line)
- Expression vector for human AR
- Reporter vector containing a luciferase gene driven by an androgen-responsive element (ARE)
- Transfection reagent
- Test compounds, a synthetic androgen (e.g., R1881), and vehicle control
- Luciferase assay reagent

Procedure:

- Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector.
- After transfection, treat the cells with a fixed concentration of R1881 to activate the AR, in the presence of varying concentrations of the test compounds.
- Incubate the cells for a specified period (e.g., 24-48 hours).
- Lyse the cells and measure the luciferase activity using a luminometer.
- Calculate the IC₅₀ value for each compound by analyzing the dose-response curves of luciferase inhibition.

Visualizations

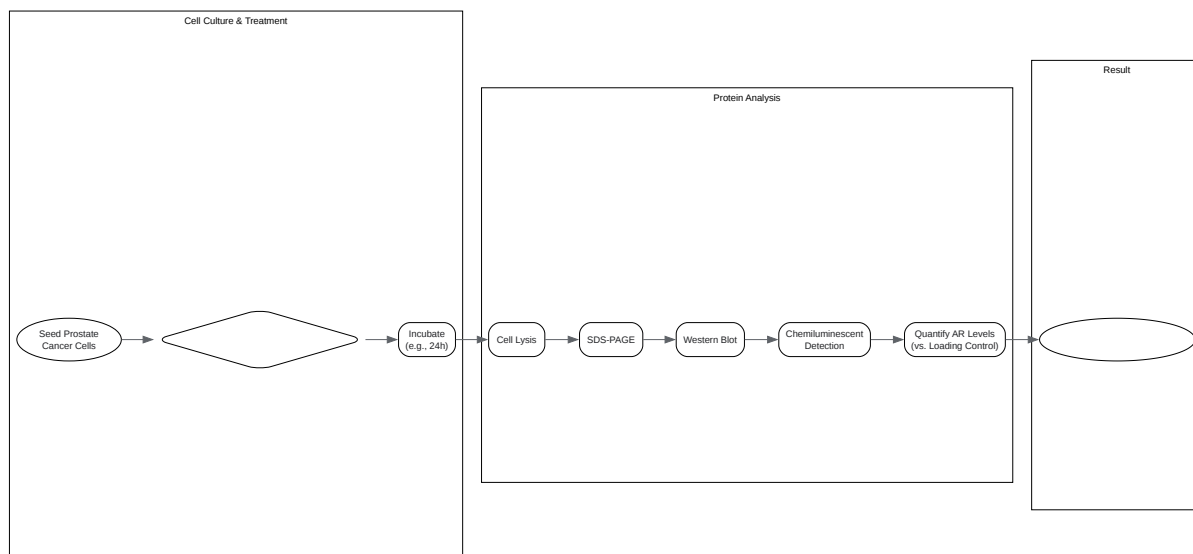
Androgen Receptor Signaling Pathway



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Caption: Androgen Receptor (AR) signaling pathway and points of inhibition.

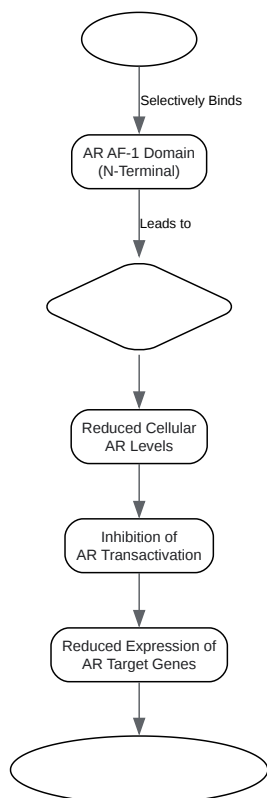
Experimental Workflow for Confirming AR Degradation



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Caption: Workflow for assessing Androgen Receptor (AR) degradation.

Logical Relationship of (R)-UT-155's On-Target Activities



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Caption: Logical flow of **(R)-UT-155**'s on-target mechanism of action.

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